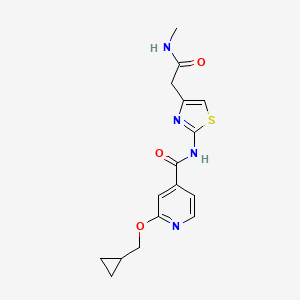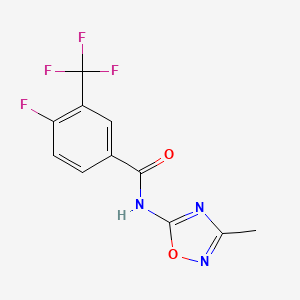![molecular formula C16H28N2O3 B2710912 tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-45-0](/img/structure/B2710912.png)
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C16H28N2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclobutane carbonyl group and a tert-butyl carbamate group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.41 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Synthetic Intermediate for Vandetanib : A study by Min Wang et al. (2015) details the synthesis of a key intermediate for Vandetanib, highlighting a three-step process including acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. The total yield was reported as 20.2%, demonstrating the compound's utility in drug synthesis (Wang et al., 2015).
Asymmetric Mannich Reaction : J. Yang et al. (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction, emphasizing the compound's role in producing chiral amino carbonyl compounds and highlighting its purification and safety considerations (Yang et al., 2009).
Chemical Reaction Studies
Study of a New Class of Foldamer : Cécile Abbas et al. (2009) explored the title compound as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, presenting its structure and stabilization mechanisms through intermolecular hydrogen bonding (Abbas et al., 2009).
p38 MAP Kinase Inhibitor Synthesis : Research by John Y. L. Chung et al. (2006) involved synthesizing a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, detailing a novel six-step synthesis that demonstrates the compound's application in therapeutic development (Chung et al., 2006).
Organic Synthesis and Molecular Design
Synthesis of Nociceptin Antagonists : H. Jona et al. (2009) developed an efficient method for synthesizing a useful intermediate for nociceptin antagonists, showcasing diastereoselective reduction and isomerization steps, applicable for large-scale operations (Jona et al., 2009).
Lewis Pair Activation by Aluminum and Gallium Hydrazides : A study by W. Uhl et al. (2016) demonstrated the use of aluminum and gallium hydrazides as active Lewis pairs for cooperative C–H bond activation, indicating the compound's relevance in catalysis and reaction mechanisms (Uhl et al., 2016).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and medical advice should be sought . The compound should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-11-12-7-9-18(10-8-12)14(19)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJILNOCWBCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)
![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
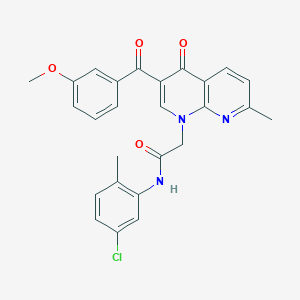
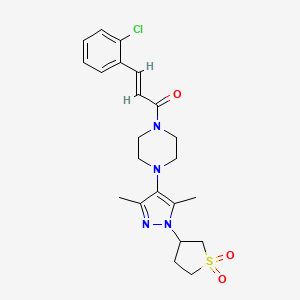

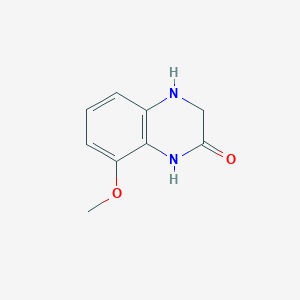
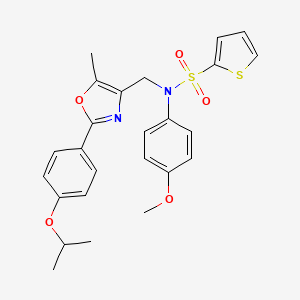
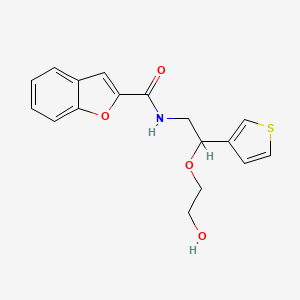
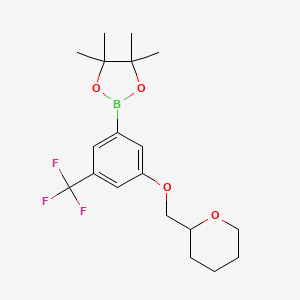
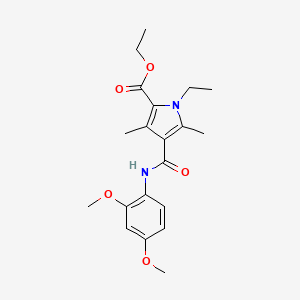
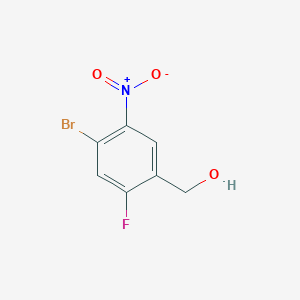
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)
